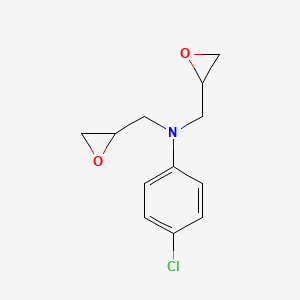
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline is an aromatic organic compound belonging to the glycidyl family. It is characterized by the presence of two oxirane (epoxy) groups attached to a nitrogen atom, which is further bonded to a 4-chloroaniline moiety. This compound is known for its applications in reducing the viscosity of epoxy resin systems and is used as a reactive diluent .
Méthodes De Préparation
The synthesis of 4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated to yield the desired product. Industrial production methods often utilize a Lewis acid catalyst to facilitate the addition of epichlorohydrin to the aniline derivative .
Analyse Des Réactions Chimiques
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymer cross-linking and bioconjugation .
Comparaison Avec Des Composés Similaires
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline can be compared with other similar compounds such as:
N,N-bis(oxiran-2-ylmethyl)aniline: Lacks the chlorine substituent, resulting in different reactivity and applications.
4,4’-methylenebis(N,N-diglycidylaniline): Contains two aniline moieties linked by a methylene bridge, offering enhanced cross-linking capabilities.
4-chloro-2-nitroaniline: Contains a nitro group instead of epoxy groups, leading to different chemical properties and applications.
These comparisons highlight the unique properties of this compound, particularly its dual epoxy functionality and the presence of a chlorine substituent, which influence its reactivity and applications.
Propriétés
Numéro CAS |
34972-41-3 |
|---|---|
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H14ClNO2/c13-9-1-3-10(4-2-9)14(5-11-7-15-11)6-12-8-16-12/h1-4,11-12H,5-8H2 |
Clé InChI |
CEGOCWZGIDQKJH-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
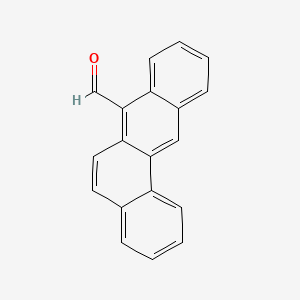
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
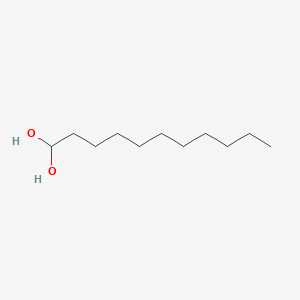
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)

![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
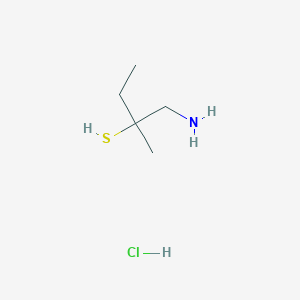
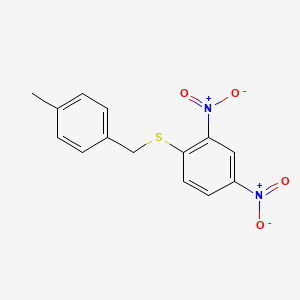
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
